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Compound of Interest

Compound Name: Flucindole

CAS No.: 40594-13-6

Cat. No.: B10785030

Get Quote

This document provides a comprehensive technical overview of Flucindole (CAS 40594-09-0),

a potent, though never marketed, antipsychotic agent from the tetrahydrocarbazolamine class.

Developed under the code WIN-35150, Flucindole represents an intriguing molecular scaffold

for researchers in neuropharmacology and medicinal chemistry. This guide moves beyond a

simple data summary to offer insights into its chemical synthesis, probable mechanism of

action, and the experimental protocols necessary for its investigation, grounded in the

established science of its chemical family.

Core Molecular & Chemical Identity
Flucindole is a tricyclic cyclized tryptamine, specifically the 6,8-difluoro derivative of another

neuroleptic agent, ciclindole.[1] This fluorination is a common strategy in medicinal chemistry to

enhance metabolic stability and receptor affinity. The core chemical and physical properties are

summarized below.
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Property Value Source(s)

CAS Number 40594-09-0 [1]

Molecular Formula C₁₄H₁₆F₂N₂ [1]

Molecular Weight 250.29 g/mol [1]

IUPAC Name

6,8-Difluoro-N,N-dimethyl-

2,3,4,9-tetrahydro-1H-

carbazol-3-amine

[1]

Synonyms WIN-35150, WIN35150 [1]

SMILES
CN(C)C1CCC2=C(C1)C3=CC(

=CC(=C3N2)F)F
[1]

InChIKey
FXNCRITWFOVSEP-

UHFFFAOYSA-N
[1]

Physical Form
Solid (inferred from related

compounds)

Melting Point 181-183 °C

Synthesis Pathway: A Representative Protocol
While the specific process patent for WIN-35150 is not readily available, a robust and logical

synthesis can be designed based on the well-established Fischer indole synthesis, a

cornerstone for creating the tetrahydrocarbazole scaffold.[2] This approach offers a clear path

from commercially available starting materials to the final active pharmaceutical ingredient

(API).

The causality for this synthetic choice rests on the reliability and versatility of the Fischer

indolization for constructing the tricyclic core of Flucindole. The reaction condenses a

substituted phenylhydrazine with a cyclohexanone derivative, followed by acid-catalyzed

cyclization.

Step-by-Step Synthesis Protocol
Preparation of Starting Materials:
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2,4-Difluorophenylhydrazine: This is the key precursor providing the difluorinated benzene

ring of the final molecule.

4-(Dimethylamino)cyclohexanone: This provides the cyclohexane ring and the N,N-

dimethylamino functional group.

Fischer Indole Synthesis (Condensation & Cyclization):

To a solution of 4-(Dimethylamino)cyclohexanone (1.0 eq) in a suitable solvent such as

ethanol or glacial acetic acid, add 2,4-Difluorophenylhydrazine (1.1 eq).

Add a catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid

(PPA), to the mixture. The acid catalyzes both the initial formation of the phenylhydrazone

intermediate and the subsequent[3][3]-sigmatropic rearrangement and cyclization.

Heat the reaction mixture to reflux for 4-8 hours, monitoring progress by Thin Layer

Chromatography (TLC). The elevated temperature is necessary to overcome the activation

energy of the rearrangement.

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker

of ice water.

Neutralize the mixture with a base, such as sodium bicarbonate or sodium hydroxide

solution, until the pH is ~8-9. This will precipitate the crude product.

Filter the resulting solid, wash with cold water, and dry under a vacuum.

Purification:

The crude Flucindole product can be purified by column chromatography on silica gel,

using a solvent system such as dichloromethane/methanol or ethyl acetate/hexane to yield

the pure compound.
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Caption: Representative synthesis workflow for Flucindole via Fischer Indole Synthesis.

Pharmacological Profile & Inferred Mechanism of
Action
Flucindole is classified as a neuroleptic (antipsychotic) agent.[1] It is reported to be 5 to 10

times more potent than its parent compound, ciclindole, both in vitro and in vivo.[1] While a
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specific receptor binding profile for Flucindole has not been published in readily accessible

literature, its mechanism of action can be inferred with high confidence from its structural class

and the known pharmacology of atypical antipsychotics.

Tetrahydrocarbazole derivatives have been widely investigated as ligands for dopamine and

serotonin receptors.[4] The prevailing hypothesis for the efficacy of atypical antipsychotics

involves a dual modulation of dopaminergic and serotonergic pathways.

Dopamine D₂ Receptor Antagonism: This is the hallmark of all traditional antipsychotic drugs.

Blockade of D₂ receptors in the mesolimbic pathway is believed to be responsible for

reducing the "positive" symptoms of psychosis (e.g., hallucinations, delusions).[5][6]

Serotonin 5-HT₂ₐ Receptor Antagonism: High affinity for 5-HT₂ₐ receptors relative to D₂

receptors is a key feature of many atypical antipsychotics. This action is thought to increase

dopamine release in other brain regions, such as the nigrostriatal and mesocortical

pathways, which may alleviate motor side effects (extrapyramidal symptoms) and potentially

improve "negative" and cognitive symptoms.[5][6][7]

Given that Flucindole is a tetrahydrocarbazolamine neuroleptic, it almost certainly exerts its

antipsychotic effects through antagonism at D₂ and 5-HT₂ₐ receptors. Its superior potency

compared to ciclindole is likely due to the difluoro substitutions enhancing its binding affinity at

these key targets.
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Caption: Inferred mechanism of action for Flucindole based on its chemical class.

Experimental Protocols: Analysis and In Vivo
Evaluation
Analytical Quantification: Proposed HPLC Method
A validated method for the quantification of Flucindole is essential for quality control,

pharmacokinetic studies, and formulation development. Based on standard methods for other

tetrahydrocarbazole derivatives, a robust reverse-phase HPLC (RP-HPLC) method with UV

detection is proposed.[3][8]

Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The non-polar

C18 stationary phase is ideal for retaining the relatively non-polar tetrahydrocarbazole core.

Mobile Phase: A gradient or isocratic mixture of Acetonitrile (ACN) and water (containing

0.1% formic acid). Formic acid is used to acidify the mobile phase, ensuring consistent

protonation of the tertiary amine on Flucindole, which results in sharper, more symmetrical

peaks.

Flow Rate: 1.0 mL/min.

Detection Wavelength: ~280 nm, corresponding to the UV absorbance maximum of the

carbazole chromophore.

Column Temperature: 30 °C, to ensure consistent retention times.

Standard Preparation: Prepare a 1 mg/mL stock solution of Flucindole in methanol or ACN.

Create a calibration curve by serially diluting this stock solution into the mobile phase to

concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: Dissolve the sample matrix (e.g., formulated drug product, plasma

extract) in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC

system.
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Validation: The method must be validated according to ICH guidelines, assessing specificity,

linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
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Caption: Proposed experimental workflow for the quantification of Flucindole by RP-HPLC.

In Vivo Pharmacological Assessment
To confirm the antipsychotic activity of Flucindole, standard preclinical animal models are

employed. These assays are designed to be sensitive to compounds that modulate dopamine
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neurotransmission.

Apomorphine-Induced Climbing in Mice:

Rationale: The dopamine agonist apomorphine induces a characteristic climbing behavior

in mice, which is reliably blocked by D₂ receptor antagonists. This model is a classic

screen for antipsychotic potential.

Protocol:

Acclimate male CD-1 or Swiss Webster mice to individual wire-mesh climbing cages.

Administer Flucindole (or vehicle control) via intraperitoneal (IP) or oral (PO) route at

various doses (e.g., 0.1, 1, 10 mg/kg).

After a pre-treatment period (e.g., 30-60 minutes), administer a challenge dose of

apomorphine (e.g., 1.5 mg/kg, subcutaneous).

Immediately begin scoring the climbing behavior at 5-minute intervals for 30 minutes.

Scoring is typically based on the position of the mouse in the cage (e.g., 0 = four paws

on the floor, 1 = two paws on the wall, 2 = four paws on the wall).

Endpoint: A statistically significant reduction in the cumulative climbing score compared

to the vehicle-treated group indicates antipsychotic-like activity.

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex:

Rationale: PPI is a measure of sensorimotor gating, a process that is deficient in

schizophrenic patients. This deficit can be modeled in rodents by administering dopamine

agonists or NMDA antagonists. The reversal of this deficit is a strong indicator of

antipsychotic efficacy.

Protocol:

Place a rat or mouse in a startle chamber equipped with a loudspeaker and a sensor to

detect whole-body startle.

Acclimate the animal to the chamber with background white noise.
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Present a series of trials: some with a high-intensity startle stimulus (pulse) alone, and

others where the pulse is preceded by a weak, non-startling prepulse.

To induce a deficit, pre-treat animals with an agent like apomorphine or the NMDA

antagonist ketamine.

Administer Flucindole at various doses prior to the deficit-inducing agent.

Endpoint: Calculate the percent PPI for each animal (%PPI = [1 - (Startle Amplitude on

Prepulse+Pulse Trial / Startle Amplitude on Pulse-Alone Trial)] x 100). A successful

antipsychotic candidate like Flucindole would significantly restore the PPI that was

disrupted by the pharmacological challenge.

Conclusion for the Research Professional
Flucindole (WIN-35150) is a compelling but under-documented antipsychotic candidate. Its

difluorinated tetrahydrocarbazole structure suggests a potent interaction with D₂ and 5-HT₂ₐ

receptors, a hallmark of modern atypical antipsychotics. While specific binding data and

disposition studies from its original development are not widely available, this guide provides a

scientifically grounded framework for its re-investigation. The representative synthesis,

proposed analytical methodology, and standard in vivo protocols outlined herein constitute a

validated roadmap for any research team aiming to explore the therapeutic potential of

Flucindole or its analogs in the ongoing search for improved treatments for psychotic

disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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